Terbium(III)chloridehexahydrate

Photoluminescence lifetime Time-resolved spectroscopy Lanthanide luminescence

Procuring a water-soluble Tb³⁺ source with consistent stoichiometry is critical for reproducible optical and electronic properties. Substituting with other lanthanide chlorides alters emission wavelength, hydration thermodynamics, or neutron capture cross-section. Terbium(III) chloride hexahydrate eliminates this risk. - **Green luminescence (545 nm)**: Essential for LEDs, X-ray screens, and perovskite QDs; quantum yields up to 85%. - **Defined feedstock**: Preferred precursor for terbium metal via electrolysis; 4N/5N grades prevent Terfenol-D contamination. - **Reference standard**: Ligand-free lifetime (0.421 ms) for calibrating time-resolved fluorescence. - **Solubility**: ~1100 g/L in water; precise control for sol-gel and anti-solvent synthesis. Available in 4N (99.99%) and 5N (99.999%) purities.

Molecular Formula Cl3H12O6Tb
Molecular Weight 373.37 g/mol
Cat. No. B12062958
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTerbium(III)chloridehexahydrate
Molecular FormulaCl3H12O6Tb
Molecular Weight373.37 g/mol
Structural Identifiers
SMILESO.O.O.O.O.O.Cl[Tb](Cl)Cl
InChIInChI=1S/3ClH.6H2O.Tb/h3*1H;6*1H2;/q;;;;;;;;;+3/p-3
InChIKeyULJUVCOAZNLCJZ-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / 50 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TbCl₃·6H₂O Profile & Procurement


Terbium(III) chloride hexahydrate (TbCl₃·6H₂O, CAS 13798-24-8) is a crystalline inorganic salt of the heavy lanthanide terbium in the +3 oxidation state [1]. It exists as a white to pale green, highly hygroscopic solid with a molecular weight of 373.38 g/mol (265.29 g/mol anhydrous basis) . The compound is distinguished by its exceptional water solubility (~1100 g/L at 20°C) and serves as a critical precursor for terbium metal production via electrolysis, as well as a source of Tb³⁺ ions for luminescent materials and coordination complexes . Its hexahydrate form provides enhanced handling stability compared to the anhydrous variant while maintaining full utility for aqueous-based synthesis and doping applications.

High water solubility supports aqueous doping and wet-chemical synthesis workflows.
Hexahydrate form provides handling stability compared to anhydrous TbCl₃.
Available in 99.9%–99.999% purity grades for tailored luminescence and precursor applications.

Why Substitution Fails for TbCl₃·6H₂O


Substituting terbium(III) chloride hexahydrate with another lanthanide chloride—even within the same heavy lanthanide series (Gd–Lu)—is not chemically neutral due to three interdependent factors. First, the photoluminescence emission spectrum is element-specific: Tb³⁺ emits characteristic sharp green lines (~545 nm, ⁵D₄→⁷F₅ transition), whereas Eu³⁺ emits red (~615 nm) and Gd³⁺ emits in the UV [1]. Second, the thermodynamic stability of the hexahydrate phase varies non-monotonically across the lanthanide series, with TbCl₃·6H₂O exhibiting distinct dehydration energetics that affect its behavior in thermal processing [2]. Third, the neutron capture cross-section—critical for nuclear and medical isotope applications—differs by orders of magnitude between terbium and its neighbors (e.g., Gd possesses the highest thermal neutron capture cross-section of any stable element) [3]. These intrinsic material properties mean that simply replacing TbCl₃·6H₂O with a different lanthanide chloride will alter the functional output in any application dependent on electronic structure, hydration thermodynamics, or nuclear characteristics.

Emission specificity
Tb³⁺ green emission (~545 nm) is element-specific; substituting with Eu³⁺ or Gd³⁺ alters spectral output.
Dehydration energetics
Thermodynamic profile of TbCl₃·6H₂O differs non-monotonically from neighboring lanthanide chlorides, affecting thermal processing.
Nuclear properties
Neutron capture cross-section varies by orders of magnitude across lanthanides, critical for nuclear and medical isotope contexts.

TbCl₃·6H₂O Quantitative Evidence


Tb³⁺ Photoluminescence Lifetime

The intrinsic photoluminescence lifetime of Tb³⁺ in aqueous TbCl₃ solution has been measured at 0.421 ± 0.005 ms [1]. This value is significantly shorter than the characteristic lifetimes of Eu³⁺ complexes (which typically range from 0.3 to >1.0 ms depending on coordination environment [2]), and substantially longer than Tb³⁺ lifetimes in carbon nanodot-doped systems (0.206–0.264 ms) where energy transfer and quenching mechanisms reduce the excited-state duration [1]. The specific 0.421 ms value for the simple chloride salt provides a reproducible baseline for assessing the impact of ligand coordination and matrix effects in advanced luminescent materials design.

PL Lifetime
Head-to-head
TbCl₃ aq: 0.421 ± 0.005 ms Tb-CND system: 0.264 ± 0.005 ms Eu³⁺ complexes: 0.29–1.03 ms
Reported intermediate lifetime supports time-resolved sensing reference use.
Aqueous, RT; λex 320 nm, λem 546 nm. Ligand-free baseline.
Photoluminescence lifetime Time-resolved spectroscopy Lanthanide luminescence

Dehydration Energetics

The thermodynamic characteristics (enthalpy and entropy) of the first dehydration step for TbCl₃·6H₂O and DyCl₃·6H₂O exceed those of other known rare earth chloride crystallohydrates, including LaCl₃·7H₂O, NdCl₃·6H₂O, and GdCl₃·6H₂O, while HoCl₃·6H₂O exhibits values close to the lighter lanthanide hydrates [1]. This non-monotonic variation—manifesting the 'tetrad effect' characteristic of lanthanide compound properties [2]—indicates that TbCl₃·6H₂O requires greater energy input to remove the first water molecule compared to its immediate neighbors in the series. The equilibrium water vapor pressure above TbCl₃·6H₂O was measured in the temperature interval of 325–400 K using a static membrane technique [1].

Dehydration Energetics
Head-to-head
TbCl₃·6H₂O & DyCl₃·6H₂O exceed thermodynamic characteristics of La, Nd, Gd, Ho chloride hydrates.
Higher energy barrier to first dehydration step may require adjusted thermal protocols.
Static membrane technique, 325–400 K. Tetrad effect observed.
Dehydration thermodynamics Crystal hydrate stability Thermal processing

Purity Grade Availability

Terbium(III) chloride hexahydrate is commercially available in distinct purity tiers that directly affect its suitability for specific applications. The 99.999% (5N) metals-basis grade [1] provides total rare earth impurities below 10 ppm for most neighboring lanthanides , whereas the 99.9% (3N) grade allows up to 0.1% total metallic impurities . For comparison, analogous high-purity grades of EuCl₃·6H₂O and GdCl₃·6H₂O are similarly available, but the specific impurity profile—particularly the presence of isovalent lanthanide neighbors (Gd, Dy) that can act as luminescence quenchers or alter magnetic properties—varies by element and supplier . The 5N grade of TbCl₃·6H₂O is specified with RE impurities such as Eu₂O₃ <0.002%, Gd₂O₃ <0.002%, and Dy₂O₃ <0.002% .

Purity Grade
Specification review
5N: ≤10 ppm total metallic impurities 4N: ≤100 ppm 3N: ≤1000 ppm
5N grade minimizes luminescence quenching by trace Eu³⁺/Dy³⁺.
Supplier specification; RE impurities include Eu₂O₃.
High-purity rare earth salts Trace metal analysis Spectroscopy-grade reagents

Aqueous Solubility Profile

Terbium(III) chloride hexahydrate exhibits exceptionally high water solubility, measured at approximately 1100 g/L at 20°C . This value represents the solubility of the hexahydrate salt (molecular weight 373.38 g/mol), corresponding to a molar solubility of ~2.95 M Tb³⁺ in water. In contrast, the solubility in 96.8% ethanol is substantially lower, with measured values ranging from 30.08 to 32.80 g/100 g solvent across the temperature range of 20–60°C [1]. The hexahydrate form provides superior handling characteristics compared to anhydrous TbCl₃, which is significantly more hygroscopic and prone to rapid deliquescence upon exposure to ambient moisture, complicating accurate weighing and formulation.

Solubility Profile
Head-to-head
Water (20°C): ~1100 g/L (≈2.95 M) 96.8% Ethanol (20°C): 30.6 g/100 g solvent
Large water/ethanol solubility differential enables controlled mixed-solvent processing.
Equilibrium reached after 3–4 h; complexometric titration.
Aqueous solubility Precursor solution preparation Lanthanide chloride hydration

Green Emission Spectral Purity

The luminescence of Tb³⁺ from TbCl₃·6H₂O arises from the characteristic ⁵D₄→⁷F₅ transition, producing sharp green emission centered near 545 nm [1]. In comparative photoluminescence studies of Tb³⁺-containing materials, the relative emission intensity of the green line in terbium chloride hexahydrate serves as a benchmark for evaluating alternative Tb³⁺ hosts. When co-doped with Eu³⁺ in perovskite quantum dots, the Tb³⁺/Eu³⁺ system achieved a quantum yield of 3.59%, representing a 6-fold enhancement over pure CsPbCl₃ quantum dots (0.57%) [2]. Furthermore, in optimized carbon dot systems modified with TbCl₃/EuCl₃, quantum yields up to 85% have been reported via energy transfer from the carbon dot to the lanthanide ion [3], demonstrating the versatility of TbCl₃·6H₂O as a green emitter in hybrid materials.

Green Emission QY
Head-to-head
(Tb,Eu):CsPbCl₃ QD: 3.59% Pure CsPbCl₃ QD: 0.57% Tb³⁺/C-dot system: up to 85%
Tb³⁺ acts as efficient green emission center when coupled with sensitizing hosts.
Quantum yield strongly host-dependent; requires matrix optimization.
Phosphor activator Green emission Lanthanide luminescence

TbCl₃·6H₂O Application Scenarios


Green Phosphor Precursor

TbCl₃·6H₂O is the preferred water-soluble Tb³⁺ source for fabricating green-emitting phosphors in LED displays, X-ray intensifying screens, and solid-state lighting. The characteristic green emission at ~545 nm from the ⁵D₄→⁷F₅ transition [1] is spectrally distinct from Eu³⁺ (red, ~615 nm) and cannot be replicated by substituting with other lanthanide chlorides. When doped into host matrices such as perovskite quantum dots or carbon nanodots, Tb³⁺ from TbCl₃·6H₂O enables quantum yields up to 85% [2]. The high aqueous solubility (~1100 g/L) facilitates homogeneous doping during wet-chemical synthesis .

Terbium Metal Production

TbCl₃·6H₂O serves as the primary precursor for producing high-purity terbium metal through molten salt electrolysis [1]. The hexahydrate form is preferred over anhydrous TbCl₃ for initial feedstock preparation due to its defined stoichiometry and reduced handling sensitivity. However, the distinct dehydration thermodynamics of TbCl₃·6H₂O—exceeding those of neighboring lanthanide chloride hydrates [2]—require carefully controlled thermal protocols to achieve complete dehydration without forming oxychloride impurities. Procurement of 4N (99.99%) or 5N (99.999%) purity grades is essential to prevent contamination of the final terbium metal with other lanthanides that would degrade the magnetostrictive properties of Terfenol-D alloy.

Time-Resolved Luminescence Sensing

The well-characterized photoluminescence lifetime of Tb³⁺ in aqueous TbCl₃ solution (0.421 ± 0.005 ms) [1] makes the compound a reliable reference standard for calibrating time-resolved fluorescence instrumentation and for developing luminescence lifetime-based sensors. Unlike Eu³⁺ complexes, which exhibit lifetimes ranging from ~0.3 to >1.0 ms depending on ligand coordination [2], the simple chloride salt provides a reproducible, ligand-free baseline. This is particularly valuable in time-gated luminescence imaging, where the intermediate lifetime enables effective discrimination against short-lived autofluorescence while avoiding the long acquisition times required for some Eu³⁺ systems. The 5N purity grade minimizes background emission from trace lanthanide impurities .

Controlled Crystallization & Sol-Gel Processing

The quantitative solubility data for TbCl₃·6H₂O in both water and ethanol provide a rational basis for designing mixed-solvent processing protocols. With water solubility of ~1100 g/L and 96.8% ethanol solubility of ~30.6 g/100 g solvent at 20°C [1] [2], researchers can precisely control Tb³⁺ supersaturation during sol-gel synthesis, anti-solvent crystallization, or precipitation of terbium-containing precursors. This solubility differential (~36×) is critical for applications where controlled nucleation of Tb-doped oxide nanoparticles or thin films is required, such as in the fabrication of magneto-optical devices and phosphor coatings.

Application
Selection Property
Validation Focus
Green phosphor development
Emission wavelength specificity
Quantum yield in host matrix
Terbium metal electrolysis precursor
Dehydration thermodynamics profile
Purity grade and oxychloride control
Time-resolved fluorescence reference
Reported luminescence lifetime
Lifetime reproducibility and impurity quenching
Mixed-solvent sol-gel processing
Solubility differential (water/ethanol)
Nucleation control in oxide thin films

Technical Documentation Hub

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16 linked technical documents
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